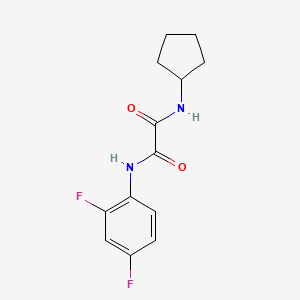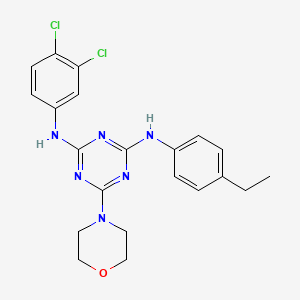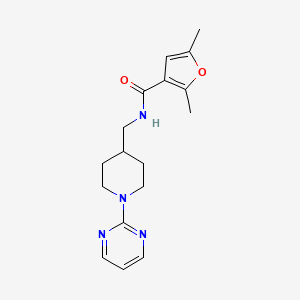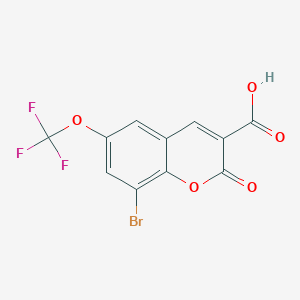![molecular formula C17H17N3O3S B2445037 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 946229-40-9](/img/structure/B2445037.png)
3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
The synthesis of 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-propoxyphenyl)thiazol-2-amine under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the isoxazole ring can participate in nucleophilic substitution reactions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its thiazole moiety.
Industry: It is used in the development of new materials, such as liquid crystals and sensors.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug used in the treatment of certain types of leukemia.
What sets this compound apart is its unique combination of the thiazole and isoxazole rings, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-8-22-13-6-4-12(5-7-13)14-10-24-17(18-14)19-16(21)15-9-11(2)20-23-15/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNARMVXOYSPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2444956.png)


![1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2444961.png)


![(E)-N-[(5Z)-4-benzyl-3-(propan-2-yl)-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2444966.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)
![2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile](/img/structure/B2444969.png)
![1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2444971.png)
![3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-ethoxyphenyl)urea](/img/structure/B2444972.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2444973.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2444976.png)
